(2Z)-6-bromo-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-2-(5-chloro-2-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2O3/c1-13-4-6-16(24)11-19(13)26-22-18(21(27)25-12-17-3-2-8-28-17)10-14-9-15(23)5-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDOEBZTNHLXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-bromo-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a chromene derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure is characterized by a chromene core substituted with a bromo group, an imino linkage, and a tetrahydrofuran moiety. Such structural features suggest potential interactions with biological targets, notably in cancer treatment.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives, including the compound . For instance, research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines, such as HeLa and HCT116 cells. The following table summarizes key findings from studies evaluating the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7h | HeLa | 3.995 | Inhibition of Chk1 phosphorylation |
| 7l | HCT116 | 5.000 | ATR kinase inhibition |
| (2Z)-6-bromo... | Various | TBD | TBD |
Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to determine the specific IC50 for this compound.
Enzyme Inhibition
Chromene derivatives have been studied for their ability to inhibit various enzymes involved in cancer progression. The compound's structural motifs suggest it may interact with kinases and other enzymes critical in signaling pathways associated with tumor growth. For example, inhibitors of ATR kinase have shown promise in enhancing the efficacy of existing chemotherapy agents.
Case Studies
- In Vitro Studies : A study conducted on chromene derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Molecular Docking Studies : Computational studies have indicated that this compound may bind effectively to the active sites of various kinases, supporting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Structure Impact: The chromene core in the target compound provides a planar aromatic system distinct from pyrazole (e.g., 2w) or imidazole cores. Pyrazole analogs (e.g., 2w) prioritize sulfonamide and pyridinyl groups, which enhance solubility and target affinity in enzyme inhibition contexts .
Substituent Effects: Halogenation: The target’s 6-bromo and 5-chloro groups increase lipophilicity and may improve membrane permeability compared to non-halogenated analogs like 400878-30-0 .
Biological Implications :
- Nitroimidazole derivatives () highlight the importance of nitro group positioning for antimycobacterial activity. By analogy, the target’s bromo and chloro substituents may similarly influence target selectivity, though empirical data are lacking .
Methodological Considerations for Comparative Analysis
- Structural Similarity Metrics : Computational tools (e.g., Tanimoto coefficients) could quantify similarity between the target and analogs, but methods vary in weighting functional groups vs. core scaffolds .
- Limitations : Direct comparisons are hindered by the absence of pharmacological data for the target compound. Structural inferences rely on trends observed in analogs (e.g., halogenation enhancing bioactivity in pyrazole derivatives) .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step protocols with controlled reaction conditions. Key steps include:
- Halogenation : Bromine or chlorine sources under inert atmospheres (e.g., N₂) to avoid side reactions .
- Imine Formation : Use of anhydrous solvents (e.g., THF, DMF) and catalytic bases (e.g., triethylamine) to promote condensation between chromene and aryl amine precursors .
- Tetrahydrofuran (THF) Coupling : Activation of the THF-2-ylmethyl group via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) .
- Purity Control : Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and monitoring via TLC/HPLC .
Q. What spectroscopic techniques are most effective for confirming molecular structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of bromo/chloro substituents and Z-configuration of the imine group .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and imine C=N bonds (~1600 cm⁻¹) .
- X-ray Diffraction : Resolves stereochemical ambiguities in the chromene backbone .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data arising from stereochemical variations?
- Methodological Answer :
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to isolate enantiomers and assign absolute configurations .
- Computational Modeling : Density Functional Theory (DFT) to predict how Z/E isomerism affects binding to biological targets (e.g., kinases) .
- Biological Assays : Compare activity of isolated stereoisomers in cell-based models (e.g., IC₅₀ values in cancer lines) .
Q. What strategies are recommended for studying reaction mechanisms of halogen-substituted chromene derivatives under varying pH?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under buffered conditions (pH 3–10) to identify protonation-dependent intermediates .
- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace hydrolysis pathways of the carboxamide group .
- Computational Analysis : Molecular dynamics simulations to model pH-dependent conformational changes in the chromene core .
Key Considerations for Experimental Design
- Substituent Effects : Bromine enhances electrophilicity, while the THF group improves solubility in lipid membranes .
- Data Reproducibility : Strict control of anhydrous conditions and catalyst purity is critical to avoid batch-to-batch variability .
- Conflict Resolution : Cross-validate contradictory bioactivity data using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
